molecular formula C11H12N2O2 B13312097 2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid

2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13312097
M. Wt: 204.22 g/mol
InChI Key: MWWFULYMSGYXQO-UHFFFAOYSA-N
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Description

2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid is a pyridine derivative featuring a pentynylamino substituent at the 2-position and a carboxylic acid group at the 4-position. The pentynyl group introduces an alkyne moiety, which confers unique chemical reactivity (e.g., click chemistry compatibility) and modulates lipophilicity. This compound’s structural framework is shared with several analogs, which vary in substituent type, position, and chain length, leading to differences in physicochemical properties and biological activity.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(pent-1-yn-3-ylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-3-9(4-2)13-10-7-8(11(14)15)5-6-12-10/h1,5-7,9H,4H2,2H3,(H,12,13)(H,14,15)

InChI Key

MWWFULYMSGYXQO-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Multi-step Organic Reactions

a. Construction of the Pyridine Core

The pyridine ring can be synthesized through classical methods such as:

b. Functionalization at the 4-Position

Introduction of the Carboxylic Acid Group at the 4-Position

Amination at the 4-Position

  • Nucleophilic substitution of suitable leaving groups (e.g., halides) with ammonia or amines to install the amino group.
  • Coupling reactions such as amide formation using coupling reagents (e.g., DCC, EDC) with amino derivatives.

Attachment of the Pent-1-yn-3-yl Side Chain

  • Propargylation or alkynylation of the amino group: Using propargyl bromide or similar alkynyl halides in nucleophilic substitution reactions.
  • Alternatively, Sonogashira coupling can be employed to attach the terminal alkyne to the amino group or other suitable intermediates.

Reaction Conditions and Optimization

Step Typical Conditions Reagents Notes
Pyridine ring formation Reflux, acid or base catalysis β-ketoester, aldehyde, ammonia Classical Hantzsch synthesis
Lithiation and carboxylation -78°C to room temp n-Butyllithium, CO₂ Regioselective at 4-position
Amination Room temp to 80°C NH₃ or amines, coupling reagents Selective substitution
Alkynylation Room temp to 50°C Propargyl bromide, CuI catalyst Efficient attachment of the alkyne chain

Research Findings and Advanced Techniques

  • Regioselectivity : Directed lithiation techniques enable precise substitution at the 4-position of pyridine, avoiding poly-substitution.
  • Coupling Strategies : Use of Sonogashira coupling for attaching terminal alkynes has proven effective, especially when combined with protecting groups on amino functionalities.
  • Functional Group Compatibility : Mild conditions with transition metal catalysis (e.g., Pd, Cu) preserve sensitive groups like the alkyne.

Notes on Purification and Yield Optimization

  • Purification : Column chromatography, recrystallization, and preparative HPLC are standard.
  • Yield Enhancement : Employing excess reagents, optimizing temperature, and using high-purity starting materials improve yields.
  • Impurities : Side reactions such as over-lithiation or polymerization of alkynes can be minimized by controlled addition and inert atmosphere conditions.

Summary of the Most Effective Methodology

Based on current literature and advanced synthetic techniques, the most promising approach involves:

This multi-step sequence ensures high regioselectivity, functional group tolerance, and overall synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

(a) 2-[(Furan-2-ylmethylamino)methyl]pyridine-4-carboxylic Acid
  • Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.23 g/mol
  • Key Features: A furan ring replaces the pentynyl group, connected via a methylamino linker.
(b) 3-({1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-5-fluoro-1H-indazol-3-yl}amino)pyridine-4-carboxylic Acid
  • Key Features : A bulky substituent with a difluoropiperidine and indazole moiety. This complexity increases molecular weight (>500 g/mol) and likely enhances binding affinity to biological targets (e.g., KDM5A JmjC domain inhibition ).
  • Differentiation : The target compound’s smaller pentynyl group may offer better membrane permeability but lower target specificity compared to this inhibitor.
(c) 2-(5-Azanyl-2-Oxidanyl-phenyl)pyridine-4-carboxylic Acid
  • Formula : C₁₂H₁₀N₂O₃
  • Molecular Weight : 230.22 g/mol
  • Key Features: An aminophenol substituent introduces hydrogen-bonding capacity, which could enhance interactions with biological receptors. The hydroxyl group increases hydrophilicity compared to the alkyne in the target compound .
(d) 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic Acid
  • Formula : C₁₀H₁₀N₂O₂
  • Molecular Weight : 190.20 g/mol
  • Key Features: A shorter butynyl chain and positional isomerism (carboxylic acid at pyridine-2 instead of 4-position).
(e) 2-(Benzyloxy)pyridine-4-carboxylic Acid
  • Formula: C₁₃H₁₁NO₃
  • Molecular Weight : 229.24 g/mol
  • Key Features: A benzyloxy group replaces the pentynylamino moiety, increasing aromaticity and lipophilicity.

Physicochemical Properties and Functional Implications

Compound Molecular Weight (g/mol) Key Substituent Polarity Potential Application
Target Compound ~235 (estimated) Pent-1-yn-3-ylamino Moderate Drug development, Optoelectronics
2-[(Furan-2-ylmethylamino)methyl] 232.23 Furan-methylamino High Ionic liquid crystals
KDM5A Inhibitor >500 Difluoropiperidine-indazole Low Enzyme inhibition
4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid 190.20 Butynylamino Moderate Structural studies
2-(Benzyloxy)pyridine-4-carboxylic acid 229.24 Benzyloxy Low Materials science
  • Lipophilicity: The pentynyl group in the target compound balances lipophilicity and reactivity, making it suitable for both biological and synthetic applications. In contrast, benzyloxy (high lipophilicity) and aminophenol (high polarity) substituents represent extremes .
  • Reactivity : The alkyne in the target compound enables click chemistry modifications, a feature absent in furan or benzyloxy analogs .

Biological Activity

2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids. Its unique structure comprises a pyridine ring substituted with a carboxylic acid group at the 4-position and an amino group at the 2-position, further substituted with a pent-1-yn-3-yl group. This structural arrangement is hypothesized to confer various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H12_{12}N2_2O2_2
  • Molecular Weight : 204.22 g/mol
  • CAS Number : 1697719-15-5

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological targets, including:

  • Receptors : Binding studies indicate potential interactions with nicotinic acetylcholine receptors and other neuroreceptors, which could explain its effects on neuronal activity.

Structure Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

ModificationEffect on Activity
Altering the length of the alkynyl chainMay enhance or reduce potency
Substituting different functional groups on the pyridine ringCan lead to variations in receptor binding affinity

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, revealing significant inhibition at specific concentrations.
  • Cytotoxicity Assay : Research conducted on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer drug.
  • Enzyme Inhibition Research : Investigations into its role as an enzyme inhibitor showed that it effectively inhibited certain kinases involved in cancer progression.

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